4-(dibutylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide - 533870-19-8

4-(dibutylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Catalog Number: EVT-2924453
CAS Number: 533870-19-8
Molecular Formula: C25H32N4O6S
Molecular Weight: 516.61
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Synthesizing 4-(dibutylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide would likely involve several steps. The core 1,3,4-oxadiazole ring could be formed through cyclization reactions similar to those described in several papers. [, , , , , ] The 2,4-dimethoxyphenyl and the 4-(dibutylsulfamoyl)benzamide substituents would likely be added through coupling reactions. [, , , , ]

Chemical Reactions Analysis

Being an amide, it could potentially undergo hydrolysis reactions. [, ] The oxadiazole ring itself is relatively stable, but under certain conditions, it could undergo ring-opening reactions.

Applications
  • Antimicrobial activity: Many papers demonstrate the potential of oxadiazole derivatives as antibacterial and antifungal agents. [, , , , ]
  • Anticancer activity: Oxadiazoles have shown promise as cytotoxic agents and tubulin inhibitors. [, , ]
  • Anti-inflammatory activity: Some oxadiazole derivatives exhibit anti-inflammatory effects. [, , ]
  • Central nervous system activity: The compound could be investigated for potential effects on neurological conditions, similar to other oxadiazole derivatives explored for their anxiolytic and cognition-enhancing effects. [, ]

N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides (6a-i)

  • Compound Description: This series of compounds was synthesized as potential alkaline phosphatase inhibitors []. The study explored the impact of different alkyl or aryl substituents at the 5-position of the 1,3,4-oxadiazole ring on inhibitory activity. Compound 6i, bearing a specific aryl substituent, exhibited the most potent activity with an IC50 value of 0.420 μM [].

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

  • Compound Description: This compound represents a specific derivative of a 1,3,4-oxadiazole-substituted benzamide. A key aspect of this research was the identification of a new, thermodynamically stable crystalline form of this compound, which offers advantages in the stability of suspension formulations [].

Aqua-bis[N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)benzamide-κ2N,O]zinc(II), Zn(C16H12N3O2)2(H2O), C32H26N6O5Zn

  • Compound Description: This research reports the crystal structure of a zinc(II) complex containing N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)benzamide ligands []. The structural details of this complex, determined through X-ray crystallography, provide insights into the coordination chemistry of oxadiazole-containing ligands with metal ions.

2,6-Difluoro-N-(2′-methyl-3′-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1′-biphenyl]-4-yl)benzamide (Compound 36)

  • Compound Description: This compound emerged as a potent and selective calcium release-activated calcium (CRAC) channel inhibitor []. Extensive structure-activity relationship studies led to its development, optimizing its lipophilicity, potency, and pharmacokinetic properties []. Compound 36 demonstrated promising results in in vivo rheumatoid arthritis models, leading to its identification as a clinical candidate for inflammatory diseases [].

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

  • Compound Description: VNI is a potent and selective inhibitor of fungal sterol 14α-demethylase (CYP51) [, ]. Originally investigated for treating Chagas disease [], it effectively inhibits protozoan CYP51. The compound's design was guided by the structure of the target enzyme, aiming to optimize its interactions within the active site [].

(R)-N-(1-(3,4′-difluorobiphenyl-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VFV)

  • Compound Description: Designed as a derivative of VNI, VFV also targets sterol 14α-demethylase (CYP51) [, ]. It exhibits a broader antiprotozoan activity profile compared to VNI and shows promise in treating Chagas disease and visceral leishmaniasis []. VFV effectively decreases the proliferation of different cancer cell types by inhibiting human CYP51 [].

5-(5-((2,4-dimethylthiazol-5-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (GSK356278)

  • Compound Description: GSK356278 is a potent, selective, and brain-penetrant phosphodiesterase 4 (PDE4) inhibitor []. This compound demonstrates therapeutic benefits in preclinical models of psychiatric and neurologic diseases due to its ability to elevate cAMP levels in the central nervous system []. Importantly, GSK356278 exhibits a superior therapeutic index compared to other PDE4 inhibitors, indicating a reduced risk of side effects [].

Properties

CAS Number

533870-19-8

Product Name

4-(dibutylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

IUPAC Name

4-(dibutylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Molecular Formula

C25H32N4O6S

Molecular Weight

516.61

InChI

InChI=1S/C25H32N4O6S/c1-5-7-15-29(16-8-6-2)36(31,32)20-12-9-18(10-13-20)23(30)26-25-28-27-24(35-25)21-14-11-19(33-3)17-22(21)34-4/h9-14,17H,5-8,15-16H2,1-4H3,(H,26,28,30)

InChI Key

AXPJYSMDJCKORO-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.